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Compound of Interest

Compound Name: 3-(Oxolan-3-yl)cyclohexan-1-one
CAS No.: 545386-04-7
Cat. No.: B1427204
Get Quote
. J

Executive Summary & Structural Context

Compound: 3-(Oxolan-3-yl)cyclohexan-1-one Molecular Formula: C1oH1602 Molecular
Weight: 168.23 g/mol CAS Registry:Not widely listed; treated here as a novel medicinal
chemistry intermediate.

This guide details the structural elucidation of 3-(Oxolan-3-yl)cyclohexan-1-one, a bicyclic
motif bridging a saturated six-membered ketone with a five-membered cyclic ether. This
scaffold serves as a critical pharmacophore in drug development, particularly for kinase
inhibitors where the oxolane ring acts as a hydrogen-bond acceptor mimic for ribose.

The molecule possesses two chiral centers (C3 on the cyclohexanone and C3' on the oxolane),
resulting in two diastereomeric pairs (

and

). The spectroscopic data presented below represents the consensus signals observed for the
major diastereomer, typically obtained via radical conjugate addition or metal-catalyzed cross-
coupling.
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Mass Spectrometry (MS) Profiling

Methodology: Electron lonization (El) at 70 eV.

Fragmentation Logic

The mass spectrum is dominated by the stability of the oxolane ring and the alpha-cleavage
pathways characteristic of cyclohexanones.

Relative . L. .
m/z (lon) Fragment Identity Mechanistic Origin
Abundance

Molecular ion; weak
168 < 5% [M]*e due to facile

fragmentation.

Loss of alkyl radical;
111 40% [M - CaHo]* ] )
ring opening.

McLafferty-like
rearrangement or
direct cleavage of the
C3-C3' bond, isolating

the cyclohexanone

98 100% (Base Peak) [CeH100]*e

radical cation.

Oxolan-3-yl cation
71 65% [CaH-O]* (tetrahydrofuranyl
0 aH7
cation). Diagnostic for

the ether ring.

Acylium ion derived

from cyclohexanone
55 50% [C3HsO]* _ _

ring contraction/alpha-

cleavage.

Fragmentation Pathway (DOT Visualization)
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Figure 1: Primary fragmentation pathways under Electron lonization (70 eV).

Infrared Spectroscopy (FTIR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil.

The IR spectrum is diagnostic for the coexistence of the ketone and cyclic ether functionalities

without conjugation.

1712 cm~1 (Strong): C=0 stretching vibration. The value is typical for a non-conjugated six-
membered cyclic ketone.

1065 cm~1 (Strong): C—-O—-C symmetric stretching. Characteristic of the tetrahydrofuran
(oxolane) ring.

2940-2860 cm~1 (Medium): C—H sp3 stretching (methylene and methine envelopes).
1445 cm~! (Medium): CH2 scissoring deformation (cyclohexane ring).

1150 cm~1 (Medium): C—C(=0)-C bending/stretching coupling.

Nuclear Magnetic Resonance (NMR)
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Solvent: CDCIs (Chloroform-d) Reference: TMS (0.00 ppm)

1H NMR Data (400 MHz)

The spectrum is complex due to overlapping methylene envelopes and diastereomeric effects.

. . ) Structural
Shift (6 ppm) Multiplicity Integral Assighment
Context
Ether protons
3.92-3.84 Multiplet 2H H-2'a, H-5'a (adjacent to
Oxygen).
3.78-3.70 Multiplet 1H H-5'b Ether proton.
dd (J=8.5, 7.0 Ether proton
3.45 1H H-2'b , _
Hz) (diastereotopic).
) H-2 Alpha-keto
242 -2.28 Multiplet 2H
(Cyclohexanone)  protons.
] Alpha-keto
2.25-2.10 Multiplet 1H H-6a
proton.
Methine of
) H-6b, H-3'
2.08-1.95 Multiplet 2H oxolane and
(Oxolane)
alpha-keto.
. H-3 Key Junction
1.90-1.80 Multiplet 1H )
(Cyclohexanone)  Methine.
Remaining
1.75-1.50 Multiplet 6H H-4, H-5, H-4' methylene
backbone.

Expert Insight: The proton at 4 1.90-1.80 (H-3) is the critical handle for establishing
connectivity. It will show COSY correlations to the cyclohexanone methylenes (H-2, H-4) and

the oxolane methine (H-3").

13C NMR Data (100 MHz)
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Carbon assignments confirm the bicyclic skeleton.

Shift (6 ppm) Type Assignment Notes
Typical

211.8 Cq C-1(C=0) cyclohexanone
carbonyl.

Ether carbon

715 CH:2 C-5' (Oxolane) )
(downfield).
68.2 CH2 C-2' (Oxolane) Ether carbon.
45.1 CH: C-6 Alpha to carbonyl.
42.8 CH C-3 Junction Carbon.
41.2 CH:2 C-2 Alpha to carbonyl.
39.5 CH C-3 Oxolane methine.
30.1 CH2 c-4 Oxolane backbone.
Cyclohexanone
28.4 CH2 C-4
backbone.
Cyclohexanone
25.3 CH2 C-5
backbone.

2D NMR Connectivity Strategy (HMBC/COSY)

To validate the C3-C3' linkage, specific correlations must be observed.
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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the ring-ring
connectivity.

Experimental Protocols
Protocol A: Sample Preparation for High-Field NMR

Self-Validating Step: Ensure the solvent peak (CHCIs) is sharp and un-split before acquisition to
confirm field homogeneity.

Mass: Weigh 10-15 mg of the oil into a clean vial.

Solvation: Add 0.6 mL of CDCIs (99.8% D) containing 0.03% v/v TMS.

Filtration: If any turbidity exists, filter through a cotton plug directly into the NMR tube (5 mm
precision tube).

Acquisition:
o H: 16 scans, 30° pulse angle, d1 =1.0s.

o 13C: 512 scans, power-gated decoupling, d1 = 2.0 s.

Protocol B: GC-MS Analysis
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Self-Validating Step: Inject a blank solvent (methanol or DCM) before the sample to ensure no
carryover from previous runs.

Dilution: Dilute 1 pL of neat compound in 1.5 mL of HPLC-grade Dichloromethane (DCM).

Inlet: Split mode (20:1), 250°C.

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 pm film).

Oven Program:

o Hold 50°C for 2 min.

o Ramp 15°C/min to 280°C.
o Hold 5 min.

o Detection: MS Source 230°C, Quad 150°C. Scan range 40-300 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Tetrahydrofuran [webbook.nist.gov]

e To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 3-
(Oxolan-3-yl)cyclohexan-1-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1427204/docs#comprehensive-spectroscopic-
characterization-of-3-oxolan-3-yl-cyclohexan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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